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Compound of Interest

Compound Name: Leinamycin

Cat. No.: B1244377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the total synthesis of the

potent antitumor antibiotic, (+)-Leinamycin. The methodologies outlined are based on the

groundbreaking first total synthesis reported by Kanda and Fukuyama. This resource is

intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and

drug development.

Introduction
Leinamycin is a unique natural product featuring a complex 18-membered macrolactam ring, a

spiro-fused 1,3-dioxo-1,2-dithiolane moiety, and a thiazole unit.[1] Its remarkable antitumor

activity, which is proposed to occur via thiol-activated DNA alkylation, has made it a compelling

target for total synthesis.[2][3][4] The first total synthesis of (+)-Leinamycin was a landmark

achievement, establishing a foundation for the synthesis of analogues and further investigation

of its biological activity.

Overall Synthetic Strategy
The synthetic approach developed by Fukuyama and Kanda involves a convergent strategy.

The key fragments, a highly functionalized dienyl iodide and a thiazole-containing moiety, are

synthesized separately and then coupled. A subsequent intramolecular Stille coupling is

employed to construct the 18-membered macrolactam core. The final stages of the synthesis

focus on the stereoselective installation of the unique spiro-fused dithiolanone ring system.
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Caption: Overall workflow of the total synthesis of (+)-Leinamycin.

Quantitative Data Summary
The following table summarizes the yields for the key transformations in the total synthesis of

(+)-Leinamycin as reported by Kanda and Fukuyama.
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Dienyl Iodide

Synthesis

Aldol Reaction Dioxolanone
Cyclohexenone

Adduct

LDA, 3-ethoxy-2-

cyclohexen-1-

one

-

Oxidative

Cleavage
α-Ketol Aldehyde Periodic acid -

Takai-Utimoto

Olefination
Aldehyde (E)-Vinyl Iodide CHI₃, CrCl₂ 66

Thiazole Moiety

Synthesis

Hantzsch

Thiazole

Synthesis

Thioamide and

α-haloketone
Hydroxy Thiazole - -

Dibromomethyle

nation
Aldehyde Dibromo Olefin CBr₄, PPh₃ -

Fragment

Coupling and

Macrocyclization

Sonogashira

Coupling
(E)-Vinyl Iodide Coupled Product

Pd(PPh₃)₄, CuI,

Et₃N
73

Macrolactamizati

on
Seco-acid

18-Membered

Lactam
BOP-Cl, i-Pr₂NEt 91

Final Steps

Dithiolanone

Formation
Macrolactam (+)-Leinamycin

Lawesson's

reagent, then

oxidation

-
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Experimental Protocols: Key Experiments
Synthesis of the (E)-Vinyl Iodide Fragment
This protocol describes the key Takai-Utimoto olefination to install the vinyl iodide functionality.

Procedure:

To a solution of the aldehyde precursor (1.0 eq) in anhydrous THF at 0 °C under an argon

atmosphere, add a solution of iodoform (2.0 eq) in THF.

Slowly add a suspension of chromium(II) chloride (6.0 eq) in THF to the reaction mixture.

Stir the mixture at room temperature for 2 hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinyl

iodide.

Sonogashira Coupling of Key Fragments
This protocol details the crucial coupling of the dienyl iodide and the thiazole-containing

fragments.

Procedure:

To a solution of the (E)-vinyl iodide (1.0 eq) and the terminal alkyne of the thiazole fragment

(1.2 eq) in a mixture of toluene and triethylamine (4:1) under an argon atmosphere, add

copper(I) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Stir the reaction mixture at room temperature for 12 hours.

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced

pressure.
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Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Macrolactamization via Intramolecular Stille Coupling
This protocol outlines the formation of the 18-membered macrolactam core.

Procedure:

To a solution of the seco-acid precursor (1.0 eq) in anhydrous toluene at 60 °C under an

argon atmosphere, add BOP-Cl (1.5 eq) and diisopropylethylamine (3.0 eq).

Stir the reaction mixture at 60 °C for 20 minutes.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to give the 18-

membered lactam.

Mechanism of Action: DNA Alkylation
Leinamycin is believed to exert its cytotoxic effects through a unique mechanism of DNA

damage. The 1,3-dioxo-1,2-dithiolane moiety is essential for its activity. In the presence of

cellular thiols, the dithiolane ring is reductively cleaved, initiating a cascade that ultimately

generates a reactive episulfonium ion. This electrophilic species then alkylates DNA, primarily

at the N7 position of guanine bases, leading to DNA strand scission and cell death.[2][4]
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Caption: Proposed mechanism of action of Leinamycin leading to cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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